molecular formula C16H24O2 B078945 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate CAS No. 10486-25-6

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate

Cat. No.: B078945
CAS No.: 10486-25-6
M. Wt: 248.36 g/mol
InChI Key: DMDRCZJUQQXMNF-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of sesquiterpenoids, which are known for their significant roles in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the azulenic core through cyclization of appropriate precursors.

    Isopropylidene Introduction: Addition of the isopropylidene group under controlled conditions, often using reagents like acetone and acid catalysts.

    Formylation: Introduction of the formate group, typically using formic acid or its derivatives in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced forms.

    Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for cyclization, base catalysts for substitution reactions.

Major Products:

    Oxidation Products: Complex sesquiterpenoid derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Various substituted azulenic compounds.

Scientific Research Applications

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence pathways related to inflammation, microbial growth, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate
  • 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl alcohol

Uniqueness: Compared to its analogs, 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate is unique due to its specific formate group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific reactivity is required.

Properties

IUPAC Name

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-10(2)13-7-15-11(3)5-14(18-9-17)6-12(4)16(15)8-13/h5,9,12,14-16H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDRCZJUQQXMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884478
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-25-6
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate
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